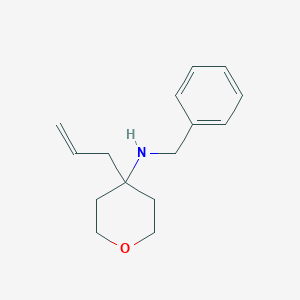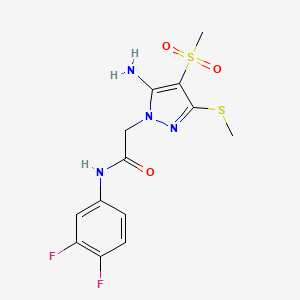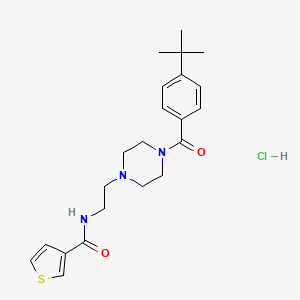![molecular formula C15H13F2NO3 B2569524 N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide CAS No. 303228-73-1](/img/structure/B2569524.png)
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide
カタログ番号 B2569524
CAS番号:
303228-73-1
分子量: 293.27
InChIキー: LWDIUDHUQUMCSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide” can be represented by the InChI string: InChI=1S/C15H13F2NO3/c1-20-12-8-4-2-6-10(12)14(19)18-11-7-3-5-9-13(11)21-15(16)17/h2-9,15H,1H3,(H,18,19) . The compound has a molecular weight of 293.27 g/mol.科学的研究の応用
Chemical Synthesis and Derivatization Techniques
- Electrophilic Fluorinating Agents : Research on N-halogeno compounds, such as Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], highlights the development of site-selective electrophilic fluorinating agents under mild conditions, showcasing the synthetic versatility of fluoroorganic compounds in chemical synthesis (Banks et al., 1996).
- Acetylation of Aminophenols : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis employs catalysis by immobilized lipase, emphasizing the role of selective enzymatic catalysis in medicinal chemistry (Magadum & Yadav, 2018).
Pharmacological Investigations
- Analgesic and Antimicrobial Activities : Novel isoxazole derivatives exhibit significant analgesic and antimicrobial activities, highlighting the potential of N-arylacetamide derivatives in therapeutic applications (Sahu et al., 2009).
- Antioxidant Activity Assessment : The synthesis and evaluation of lipophilic phenethyl trifluoroacetate esters reveal a good antioxidant effect dependent on the phenyl ring's hydroxylation degree, demonstrating the impact of structural modifications on antioxidant properties (Bernini et al., 2018).
Analytical and Biochemical Applications
- Fluorescent pH Probes : BODIPY-based hydroxyaryl derivatives serve as fluorescent pH probes excitable with visible light, offering tools for biochemical and medical diagnostics (Baruah et al., 2005).
- 19F-NMR for Antioxidant Capacity : A novel 19F-NMR method using trifluoroacetanilidic detectors quantitatively assesses the antioxidant capacity of biomolecules, showcasing advanced techniques for analyzing biological antioxidants (Aime et al., 1999).
特性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c16-15(17)21-13-8-6-11(7-9-13)18-14(19)10-20-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDIUDHUQUMCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Benzyl-4-prop-2-enyloxan-4-amine
1845697-60-0

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)


![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)





![1-(2-Methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2569453.png)
![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
